molecular formula C12H12O4 B8687596 4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one

4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one

Cat. No. B8687596
M. Wt: 220.22 g/mol
InChI Key: NONUIKWIALHUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)-5-(oxiran-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O4/c13-4-3-7-8(11-6-15-11)1-2-9-10(7)5-16-12(9)14/h1-2,11,13H,3-6H2

InChI Key

NONUIKWIALHUSY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C3=C(C=C2)C(=O)OC3)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Ethenyl-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (1.2 g, 5.9 mmol) was added to a flask containing a stir bar. To the flask was then added dichloromethane (20 mL). The flask was placed in a cool bath of 0° C.; to the flask was poured mCPBA (1.5 g, 8.8 mmol) and the resulting mixture was stirred at room temperature for overnight; LC as well as TLC (hexanes/EtOAc=1/1) indicated that reaction had gone to completion. The solution was treated with dichloromethane and washed with NaHCO3, Na2S2O3, and water, the organic layer was then dried over Na2SO4, filtered and concentrated to dryness, it was then treated with AcOH (20 mL) and stirred overnight; LC indicated formation of cyclized product. The solvent was removed and the resulting residue was absorbed onto silica gel and the title compound was isolated with the solvent system of hexanes/EtOAc (1/1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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